molecular formula C21H19N5O4S2 B11353989 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

Cat. No.: B11353989
M. Wt: 469.5 g/mol
InChI Key: UVIRQGLSPISSBW-UHFFFAOYSA-N
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Description

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is a complex organic compound that features a combination of oxadiazole and thiazole rings. These heterocyclic structures are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide typically involves multiple steps, starting with the formation of the oxadiazole and thiazole rings. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, the oxadiazole ring can be synthesized by reacting amidoximes with carboxylic acids or their derivatives . The thiazole ring can be formed by the reaction of thioamides with α-haloketones . The final step involves coupling the oxadiazole and thiazole intermediates with a butanamide moiety under suitable conditions, such as using coupling reagents like EDCI or DCC in the presence of a base .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques like crystallization or chromatography to isolate the desired product .

Mechanism of Action

The mechanism of action of 4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to anticancer effects . Additionally, it can interact with signaling pathways like NF-κB, reducing inflammation and providing therapeutic benefits in inflammatory diseases .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Phenyl-1,2,4-oxadiazol-5-yl)-N-{4-[(1,3-thiazol-2-yl)sulfamoyl]phenyl}butanamide is unique due to its combination of oxadiazole and thiazole rings, which provide a diverse range of biological activities and chemical reactivity. This makes it a versatile compound for various scientific and industrial applications .

Properties

Molecular Formula

C21H19N5O4S2

Molecular Weight

469.5 g/mol

IUPAC Name

4-(3-phenyl-1,2,4-oxadiazol-5-yl)-N-[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]butanamide

InChI

InChI=1S/C21H19N5O4S2/c27-18(7-4-8-19-24-20(25-30-19)15-5-2-1-3-6-15)23-16-9-11-17(12-10-16)32(28,29)26-21-22-13-14-31-21/h1-3,5-6,9-14H,4,7-8H2,(H,22,26)(H,23,27)

InChI Key

UVIRQGLSPISSBW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NOC(=N2)CCCC(=O)NC3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4

Origin of Product

United States

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